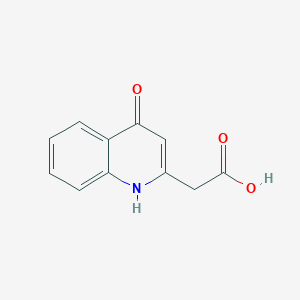
3-Formyl-8-methoxychromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-8-methoxychromone is a chemical compound belonging to the chromone family. Chromones are benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a formyl group at the third position and a methoxy group at the eighth position on the chromone ring, contributing to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-8-methoxychromone typically involves the Vilsmeier-Haack reaction, which is a formylation method using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction starts with 2-hydroxyacetophenone, which undergoes formylation to produce the desired chromone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone in its synthesis due to its efficiency and relatively mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formyl-8-methoxychromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the methoxy group under basic conditions.
Major Products:
Oxidation: 3-Carboxy-8-methoxychromone.
Reduction: 3-Hydroxymethyl-8-methoxychromone.
Substitution: Various substituted chromones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-8-methoxychromone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Formyl-8-methoxychromone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of topoisomerase leads to the disruption of DNA replication and cell division, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
- 3-Formyl-5-methoxychromone
- 3-Formyl-7-methoxychromone
- 6-Bromo-3-formylchromone
- 6-Chloro-3-formylchromone
Comparison: 3-Formyl-8-methoxychromone is unique due to the position of its methoxy group, which influences its reactivity and biological activity. Compared to other formylchromones, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
53428-24-3 |
|---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
8-methoxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-6H,1H3 |
InChI-Schlüssel |
CKEDZWWMONCZLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC=C(C2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
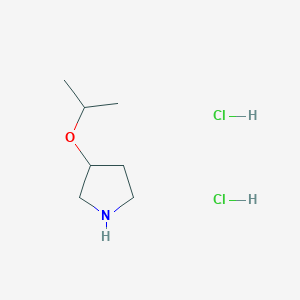
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
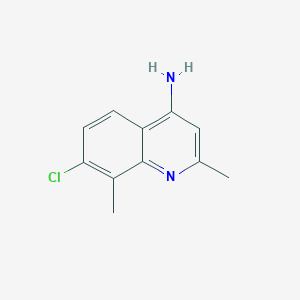
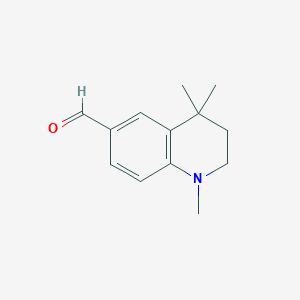

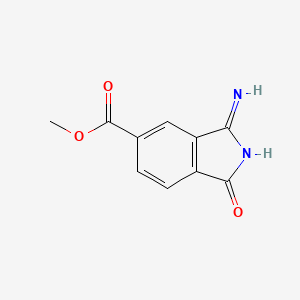
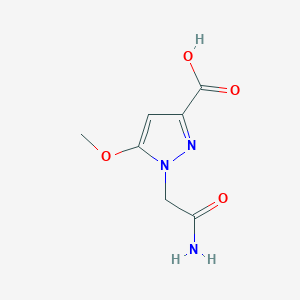
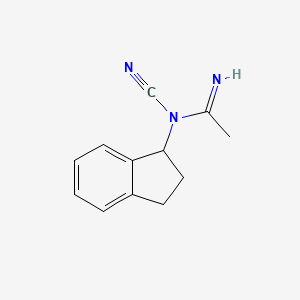
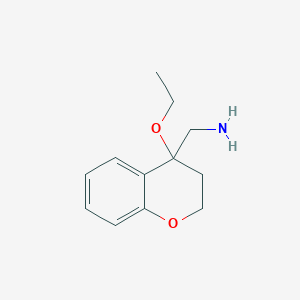
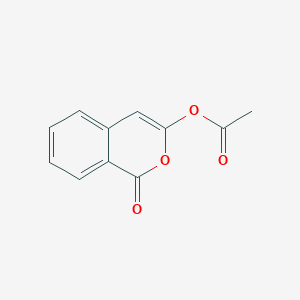
![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
